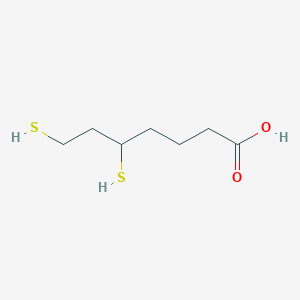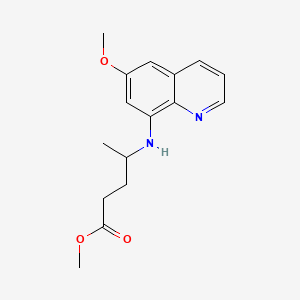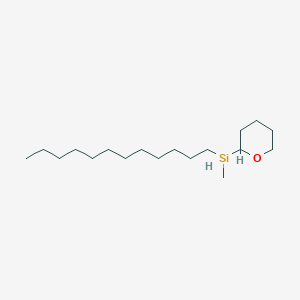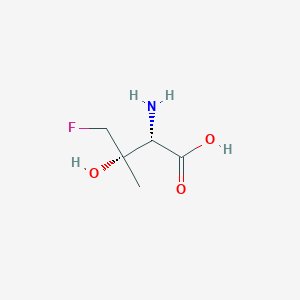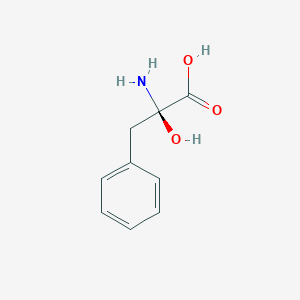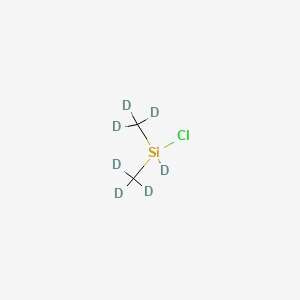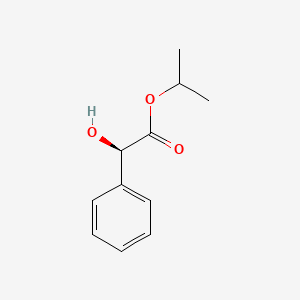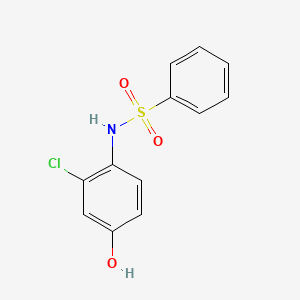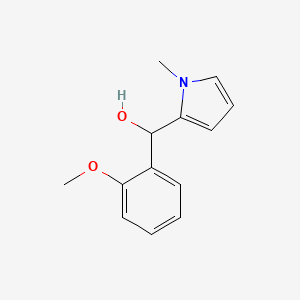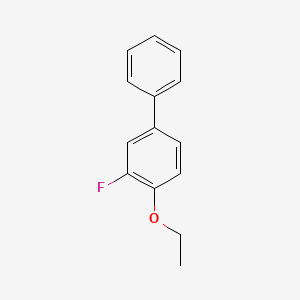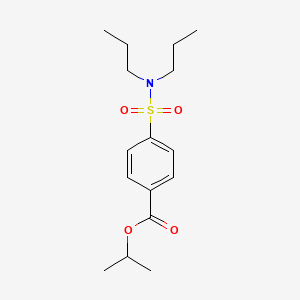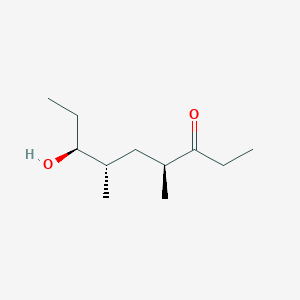
(4s,6s,7s)-7-Hydroxy-4,6-dimethyl-3-nonanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound plays a crucial role in the mating behavior of these beetles by attracting males to females.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone involves several steps. One of the methods includes the preparation of the O-acetyl derivative of its (4S,6R,7R)-isomer. The dithiane derivative is prepared from the cyclic acetal obtained from D-glucose through a transthioacetalisation and protection of the hydroxy group as the 1-ethoxyethyl acetal . Deprotonation with n-BuLi at low temperatures is a key step in this synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves organic synthesis techniques that can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (MCPBA) for oxidation, and reducing agents like lithium aluminium hydride (LAH) for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction would yield an alcohol.
Wissenschaftliche Forschungsanwendungen
(4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone involves its interaction with olfactory receptors in male cigarette beetles. The compound binds to specific receptors, triggering a signaling pathway that leads to the attraction of males to females . This process is highly stereospecific, with only the natural enantiomer being biologically active .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,6R,7R)-4,6-Dimethyl-7-hydroxy-3-nonanone: This isomer has different stereochemistry and does not exhibit the same biological activity.
4-Methylhexanoic acid: Another pheromone with different structural features and biological activity.
Uniqueness
(4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone is unique due to its specific stereochemistry, which is crucial for its biological activity as a sex pheromone. Its ability to attract male cigarette beetles makes it a valuable tool in pest management .
Eigenschaften
CAS-Nummer |
72598-35-7 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
(4S,6S,7S)-7-hydroxy-4,6-dimethylnonan-3-one |
InChI |
InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3/t8-,9-,10-/m0/s1 |
InChI-Schlüssel |
YEKDTNYNLCQHPV-GUBZILKMSA-N |
Isomerische SMILES |
CC[C@@H]([C@@H](C)C[C@H](C)C(=O)CC)O |
Kanonische SMILES |
CCC(C(C)CC(C)C(=O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


